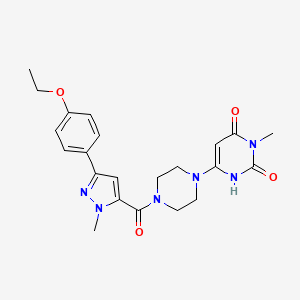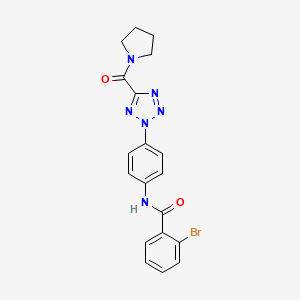![molecular formula C17H13ClF3NOS B2629064 N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide CAS No. 339020-03-0](/img/structure/B2629064.png)
N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing effects of the chloro, trifluoro, and amide groups, as well as the electron-donating effect of the sulfanyl group. These effects could impact the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis Techniques
Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing a technique that might be applicable to the synthesis of structurally related compounds, including N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (Kobayashi, A. Kobayashi, & Ezaki, 2013).
Molecular Structure and Properties
Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, focusing on their crystal structures and thermal properties. Although the study does not directly mention the specific compound , it explores the molecular structure and properties of closely related compounds (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).
Antimicrobial Studies
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with significant antipathogenic activities against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This study indicates potential biological applications for compounds with similar functional groups (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
Tapaswi et al. (2015) explored the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, demonstrating the application of similar structural motifs in materials science (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Chemiluminescence
Watanabe et al. (2010) investigated the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing the potential use of similar compounds in chemiluminescent applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NOS/c18-11-5-7-12(8-6-11)22-17(23)13-3-1-2-4-15(13)24-10-9-14(19)16(20)21/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGHAMFWTXPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

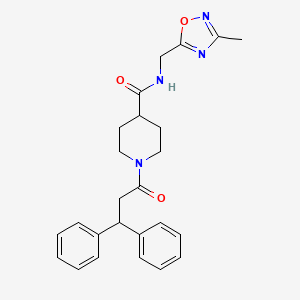
![2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2628983.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
![2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2628985.png)
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)


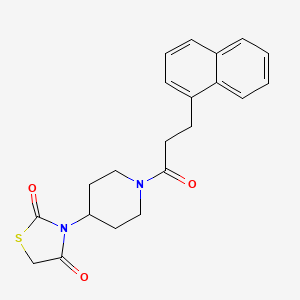
![N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2628996.png)
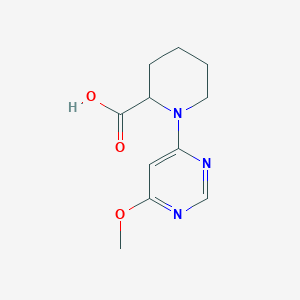

![1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2628999.png)
